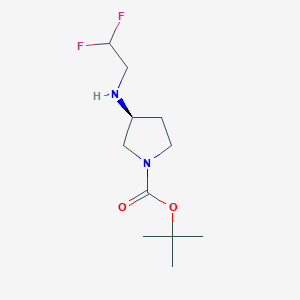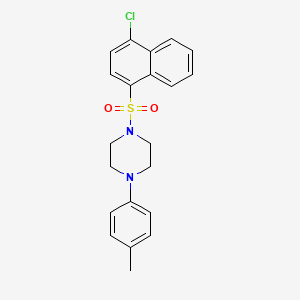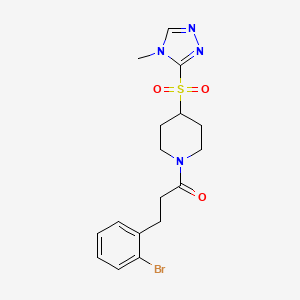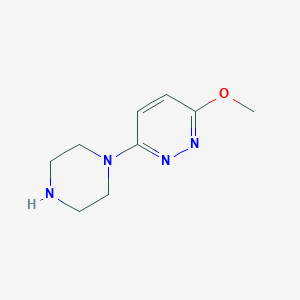
3-Methoxy-6-piperazin-1-ylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Methoxy-6-piperazin-1-ylpyridazine" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound. Pyridazine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a piperazine moiety often confers pharmacological properties, making these compounds valuable in drug discovery and medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process starting with pyridine and 3,6-dichloropyridazine, followed by conjugation with corresponding secondary amines . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves the acetylation of ferulic acid, reaction with piperazine, and subsequent deacetylation . These methods demonstrate the versatility and complexity of synthesizing pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can significantly influence their biological activity. For example, the introduction of a piperazine ring to the pyridazine core can lead to compounds with potent biological activities, as seen in the case of oxazolidinone antibacterial agents . The structural modifications can also affect the drug's pharmacokinetics, as seen with benzoylpiperidine-based SCD-1 inhibitors, which exhibit good oral bioavailability .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. The reaction of 3-methoxypyridazine with hydrogen peroxide yields a mono-N-oxide compound, which can be further transformed into other derivatives such as 3-methoxy-6-chloropyridazine . These reactions are crucial for the development of new compounds with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and drug development. For instance, the solubility and stability of a compound can affect its bioavailability and therapeutic potential. The pharmacological evaluation of synthesized compounds, including their biological activity and safety profile, is an essential step in the drug discovery process .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
3-Methoxy-6-piperazin-1-ylpyridazine demonstrates significant antiviral properties, particularly as an inhibitor of rhinoviruses. Research has shown that it can inhibit different rhinovirus serotypes at concentrations that do not inhibit HeLa cell growth. The compound's ability to reduce yields of susceptible serotypes by a substantial factor indicates its potential as a therapeutic agent in viral infections (Andries et al., 2005).
Metabolic Activation and Genotoxicity
Another study focused on the genotoxicity of a compound structurally similar to 3-Methoxy-6-piperazin-1-ylpyridazine. It highlighted the role of metabolic activation in its genotoxic effects, providing insights into its metabolism and the potential risks associated with its use (Kalgutkar et al., 2007).
Application in Prostate Cancer Treatment
Research on compounds structurally similar to 3-Methoxy-6-piperazin-1-ylpyridazine has shown promise in the treatment of advanced prostate cancer. Modifications to the compound's structure have led to the development of effective androgen receptor downregulators, highlighting its potential in cancer therapy (Bradbury et al., 2013).
Antimicrobial and Antifungal Applications
The compound has also been studied for its antimicrobial and antifungal activities. A study on derivatives of 3-Methoxy-6-piperazin-1-ylpyridazine revealed their potential as inhibitors of HIV-1 RT, indicating their possible use in HIV treatment (Chander et al., 2016). Another research paper discussed its potential application in the treatment of atrial fibrillation, showcasing its diverse therapeutic possibilities (Hancox & Doggrell, 2010).
Metabolic Stability
Studies have also been conducted on the metabolic profile of piperazin-1-ylpyridazines, focusing on their rapid in vitro intrinsic clearance. This research is crucial for understanding the pharmacokinetics of the compound and improving its stability and efficacy (Llona-Minguez et al., 2017).
Anticancer and Antituberculosis Studies
3-Methoxy-6-piperazin-1-ylpyridazine derivatives have shown significant anticancer and antituberculosis activities in various studies, indicating their potential as effective treatments in these areas (Mallikarjuna et al., 2014).
Antihistaminic Activity
Research has also demonstrated the antihistaminic activity of compounds structurally related to 3-Methoxy-6-piperazin-1-ylpyridazine, suggesting their use in treating allergies and related conditions (Gyoten et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of 3-Methoxy-6-piperazin-1-ylpyridazine are the Genome polyproteins HRV-14 and HRV-1A . These polyproteins play a crucial role in the life cycle of the human rhinovirus, which is responsible for the common cold .
Mode of Action
3-Methoxy-6-piperazin-1-ylpyridazine interacts with the Genome polyproteins HRV-14 and HRV-1A .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways related to viral replication and protein synthesis .
Result of Action
The molecular and cellular effects of 3-Methoxy-6-piperazin-1-ylpyridazine’s action are likely related to its inhibition of viral replication. By targeting the Genome polyproteins HRV-14 and HRV-1A, it could potentially prevent the spread of the virus within the host organism .
Eigenschaften
IUPAC Name |
3-methoxy-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-3-2-8(11-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUQMOCHDLJAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-piperazin-1-ylpyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)

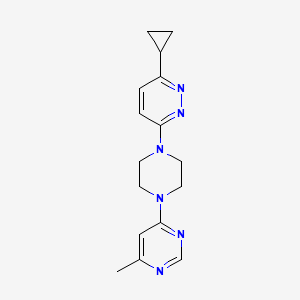
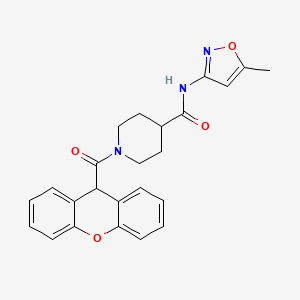
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)
![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)
